5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one
Description
The compound 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a coumarin glycoside featuring:
- A coumarin core (2H-1-benzopyran-2-one) with a 7-methoxy substituent.
- A disaccharide moiety at position 5: a β-D-glucopyranosyl unit linked to a β-D-apiofuranosyl residue via a 6-O-glycosidic bond.
This structural complexity confers unique physicochemical and biological properties, including solubility, stability, and interactions with cellular targets such as enzymes or receptors .
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(3,4-dihydroxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C27H30O15/c1-37-12-5-16-20(13(7-19(31)40-16)11-2-3-14(29)15(30)4-11)17(6-12)41-25-23(34)22(33)21(32)18(42-25)8-38-26-24(35)27(36,9-28)10-39-26/h2-7,18,21-26,28-30,32-36H,8-10H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
KNCNSYQYJUBLPW-NRIIMPDMSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzopyran Core
Starting Material: The core structure, 2H-1-benzopyran-2-one (chromone), is typically synthesized via cyclization of appropriately substituted phenylacetic acids or derivatives. Common methods include:
- Perkin reaction: Condensation of salicylaldehyde derivatives with acetic anhydride under basic conditions to form chromones.
- Claisen-Schmidt condensation: Aldehydes with β-keto esters, followed by cyclization.
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Perkin | Salicylaldehyde, acetic anhydride | Acetic acid | Reflux | ~70% |
Introduction of the Methoxy Group at Position 7
Selective methylation of the hydroxyl group at position 7 is achieved through:
- Methylation: Using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| CH₃I | Acetone | Room temperature | Excess reagent ensures complete methylation |
Glycosylation with Sugar Moieties
The attachment of sugar units is a critical step, involving:
- Preparation of activated sugar donors: For apio and glucopyranosyl units, typically in the form of trichloroacetimidates or thioglycosides.
- Glycosylation reaction: Catalyzed by Lewis acids such as BF₃·Et₂O or TMSOTf under anhydrous conditions.
- Donor activation: Formation of glycosyl donors with protecting groups (e.g., benzyl or acetyl groups) to control regioselectivity.
- Coupling: The activated donor reacts with the phenolic hydroxyl group on the chromone core.
| Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Glycosyl donor | BF₃·Et₂O | Dichloromethane | -20°C to 0°C | ~60-80% |
Detailed Reaction Pathway
The synthesis pathway can be summarized as follows:
-
- Starting from substituted phenylacetic acids, cyclization via the Perkin reaction yields the chromone scaffold.
Selective methylation at position 7:
- Methylation of the hydroxyl group using methyl iodide in acetone with K₂CO₃.
Preparation of glycosyl donors:
- Synthesis of peracetylated or perbenzylated glycosyl donors, activated as trichloroacetimidates.
Glycosylation of the chromone core:
- Using Lewis acid catalysis, the sugar donor is attached to the hydroxyl group at position 5 or other suitable sites, forming the glycosidic linkage.
-
- Removal of protecting groups under acidic or basic conditions to yield the final compound.
Material and Reaction Condition Tables
| Step | Reagents | Conditions | Remarks |
|---|---|---|---|
| Chromone synthesis | Salicylaldehyde, acetic anhydride | Reflux | Perkin reaction |
| Methylation | Methyl iodide, K₂CO₃ | Room temp | Selective methylation |
| Glycosyl donor prep | Sugar, trichloroacetimidate | Reflux | Protecting groups applied |
| Glycosylation | Glycosyl donor, chromone | -20°C to 0°C, BF₃·Et₂O | Regioselective attachment |
| Deprotection | Acid/base | Room temp | Final purification |
Notes on Optimization and Scale-Up
- Reaction yields can be improved by optimizing temperature, solvent, and catalyst loading.
- Purity is enhanced through chromatographic purification and recrystallization.
- Scale-up requires continuous flow reactors for glycosylation steps to improve reproducibility and safety.
Literature Support and Research Data
- The synthesis of flavonoid glycosides like naringin (a structurally similar compound) demonstrates the efficacy of glycosylation techniques involving trichloroacetimidates and Lewis acids, with yields typically ranging from 60-80% (supported by PubChem CID 4441 data).
- The use of protecting groups such as acetyl or benzyl derivatives is standard in carbohydrate chemistry to ensure regioselectivity and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Structural Differences
Glycosyl Moieties: The apiofuranosyl-glucopyranosyl group in the target compound is rare compared to the more common rhamnopyranosyl-glucopyranosyl or xylopyranosyl-glucopyranosyl units in analogs. Apiose (a branched pentose) introduces steric and electronic effects distinct from linear pentoses (xylose) or deoxyhexoses (rhamnose) . The 6-O linkage in the target compound contrasts with the 2-O linkage in rhamnose-containing analogs, affecting enzymatic hydrolysis rates and metabolic stability .
Substituent Patterns :
- The 3,4-dihydroxyphenyl group in the target compound enhances radical scavenging capacity compared to analogs with 4-hydroxyphenyl or 3-hydroxy-4-methoxyphenyl groups .
- The 7-methoxy group increases lipophilicity relative to hydroxylated analogs (e.g., 5-hydroxy or 3,5-dihydroxy), influencing membrane permeability .
Physicochemical Properties
- Solubility: The target compound’s apiofuranosyl-glucopyranosyl moiety likely improves water solubility compared to rhamnose-containing analogs, as apiose’s branched structure reduces crystallinity .
- Stability : The 3,4-dihydroxyphenyl group may render the compound prone to oxidation, necessitating stabilization in formulations, whereas methoxy-substituted analogs (e.g., 3-hydroxy-4-methoxyphenyl) show greater stability .
Bioactivity and Mechanism
- Antioxidant Activity: The 3,4-dihydroxyphenyl group in the target compound is analogous to catechol-containing flavonoids (e.g., quercetin), suggesting potent free radical scavenging via H-atom donation .
- Enzyme Interactions: Glycosyl moieties influence interactions with β-glucosidases; the apiofuranosyl unit may resist enzymatic cleavage better than rhamnopyranosyl or xylopyranosyl groups, prolonging bioavailability .
Biological Activity
The compound 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a flavonoid glycoside with notable biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 594.5 g/mol. Its structure includes multiple hydroxyl groups, which contribute to its biological activity. The compound features a benzopyran backbone substituted with various sugar moieties, enhancing its solubility and bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C27H30O15 |
| Molecular Weight | 594.5 g/mol |
| CAS Number | 888013-48-7 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of multiple hydroxyl groups in the structure enhances its capacity to scavenge free radicals effectively.
Cytotoxicity and Anticancer Effects
Studies have shown that the compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating effective concentration levels for cytotoxicity. The mechanism appears to involve the activation of apoptotic pathways, leading to cell death in malignant cells while sparing normal lymphocytes .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing neuronal oxidative stress and inflammation. This property could make it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity in Breast Cancer Models
In a study examining the effects of this compound on MCF-7 cells, researchers found that treatment led to increased apoptosis rates compared to controls. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .
Case Study 2: Antioxidant Efficacy Assessment
A separate investigation evaluated the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a strong scavenging ability, comparable to well-known antioxidants like ascorbic acid .
Case Study 3: Neuroprotective Mechanism Exploration
Research focused on the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in vitro. The study highlighted its potential mechanism involving the upregulation of endogenous antioxidant enzymes .
Q & A
Basic Research Questions
Q. How can the glycosidic linkage configuration in this compound be experimentally determined?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - heteronuclear multiple-bond correlation (HMBC), to analyze coupling constants between the anomeric proton (δ ~5.0 ppm) and adjacent carbons. X-ray crystallography is definitive for resolving stereochemistry if crystals are obtainable .
- Challenge : The apiofuranosyl and glucopyranosyl moieties introduce overlapping signals; deuteration or selective decoupling may isolate key peaks .
Q. What spectroscopic techniques are optimal for structural elucidation of the benzopyranone core?
- Approach :
- UV-Vis : Confirm the chromone absorption band (~250–280 nm) and shifts due to methoxy/dihydroxyphenyl substitutions .
- IR : Identify carbonyl (C=O) stretching (~1640–1680 cm) and hydroxyl (O-H) vibrations (~3200–3500 cm) .
- Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to verify molecular weight (expected ~650–700 Da) and fragmentation patterns .
Q. What synthetic strategies are employed for constructing the apiofuranosyl-glucopyranosyl moiety?
- Key Steps :
- Protect free hydroxyl groups on D-apiofuranose and D-glucopyranose precursors using acetyl or benzyl groups to prevent side reactions .
- Employ Koenigs-Knorr glycosylation with AgOTf or BF-EtO as a catalyst to form the β-glycosidic bond .
- Deprotect using NaOMe (for acetyl) or hydrogenolysis (for benzyl) .
Advanced Research Questions
Q. How to design stability studies under physiological conditions for this compound?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours. Track hydrolysis of glycosidic bonds or benzopyranone ring oxidation .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic modeling (Arrhenius equation) to predict shelf-life .
Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Analytical Framework :
- Dose-Dependent Studies : Test across a wide concentration range (nM–mM) in cell-based assays (e.g., DPPH for antioxidants, ROS probes for pro-oxidants) .
- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials; correlate with cellular redox environments (e.g., glutathione levels) .
- Metabolite Analysis : Identify degradation products (e.g., aglycone) via LC-MS to assess if bioactivity originates from the parent compound or metabolites .
Q. What methods evaluate interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2, NF-κB) and measure binding affinity (K) .
- Molecular Docking : Use software like AutoDock Vina with crystallographic data (e.g., PDB entries) to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioavailability?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
